Tipepidine

Antitussive pharmacology Bronchial smooth muscle Cholinergic antagonism

Researchers studying cough reflex pathways or mesolimbic dopamine signaling require pharmacological tools free of opioid confounds. Tipepidine (CAS 5169-78-8) is a non-opioid GIRK channel inhibitor that addresses this gap with quantitatively characterized target engagement and an established clinical safety profile. • Reversibly inhibits dopamine D2 receptor-mediated GIRK currents (IC50 7.0 μM), activating VTA dopamine neurons without abuse liability. • Directly inhibits acetylcholine-induced bronchial contraction at 10-100 μM, a property absent in dextromethorphan. • Clinically validated: 53.6% remission rate as adjunctive therapy in MDD (RCT) and no serious adverse events in pediatric ADHD trials. • 60+ year human safety record; available for immediate global shipping.

Molecular Formula C15H17NS2
Molecular Weight 275.4 g/mol
CAS No. 5169-78-8
Cat. No. B1681321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTipepidine
CAS5169-78-8
Synonymstipepidine
tipepidine citrate (1:1)
tipepidine hibenzate
tipepidine ibenzato
Molecular FormulaC15H17NS2
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1
InChIInChI=1S/C15H17NS2/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14/h3-4,6-7,9-10H,2,5,8,11H2,1H3
InChIKeyJWIXXNLOKOAAQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tipepidine: Non-Opioid Antitussive and GIRK Inhibitor


Tipepidine (CAS 5169-78-8), also available as tipepidine hibenzate or tipepidine citrate, is a synthetic, non-opioid antitussive and expectorant of the thiambutene class [1]. First developed in Japan in 1959 and marketed under brand names including Asverin, it acts centrally by inhibiting the cough reflex in the medulla while promoting bronchial secretion and ciliary movement [2]. Beyond its established antitussive use, tipepidine reversibly inhibits dopamine D2 receptor-mediated GIRK currents (IDA(GIRK)) with an IC50 of 7.0 μM, activating ventral tegmental area (VTA) dopamine neurons—a mechanism distinct from conventional opioid-based cough suppressants [3].

Tipepidine Differentiation from Dextromethorphan and Codeine


Tipepidine belongs to the thiambutene class of non-opioid antitussives, whereas dextromethorphan is a morphinan derivative and codeine is an opioid alkaloid. These structural and pharmacological differences translate into distinct mechanisms of action: tipepidine inhibits GIRK channels and activates VTA dopamine neurons, dextromethorphan acts as an NMDA receptor antagonist and sigma-1 agonist, and codeine exerts its effects via μ-opioid receptor agonism [1]. Consequently, these agents differ substantially in their off-target profiles, abuse liability, and emerging therapeutic applications—tipepidine has demonstrated antidepressant-like effects in preclinical models and is under investigation for psychiatric repurposing, while dextromethorphan has been explored for pseudobulbar affect and codeine for pain management [2]. Generic substitution without consideration of these differential pharmacological properties may compromise experimental reproducibility in research settings or lead to inappropriate clinical selection [3].

Tipepidine: Comparative Pharmacological and Clinical Evidence


Cholinergic Bronchoconstriction Inhibition vs. Dextromethorphan

In a comparative study of non-narcotic antitussives using guinea-pig isolated bronchial strip chain preparations, tipepidine (0.1–100 μM) and dextromethorphan (1–300 μM) both caused concentration-dependent inhibition of the biphasic contraction evoked by electrical field stimulation. Critically, only tipepidine (10–100 μM) inhibited submaximal contractions evoked by exogenous acetylcholine (ACh; 1–30 μM); neither dextromethorphan nor noscapine (10–100 μM) showed this effect [1]. This demonstrates that tipepidine possesses direct anticholinergic activity at the bronchial smooth muscle level, a property absent in dextromethorphan and noscapine [1].

Antitussive pharmacology Bronchial smooth muscle Cholinergic antagonism Non-narcotic antitussives

GIRK Channel Inhibition and Dopaminergic Activation

Using patch-clamp electrophysiology on acutely dissociated dopamine neurons from the rat ventral tegmental area (VTA), tipepidine reversibly inhibited dopamine D2 receptor-mediated GIRK currents (IDA(GIRK)) with an IC50 of 7.0 μM [1]. At 40 mg/kg intraperitoneal administration, tipepidine significantly increased the number of c-Fos and tyrosine hydroxylase (TH) double-immunopositive cells in the VTA, indicating in vivo activation of dopamine neurons [1]. While direct IC50 comparisons for dextromethorphan or codeine on GIRK channels are not available in the same experimental system, this mechanism is distinct from the primary molecular targets of opioid (μ-opioid receptor) and morphinan (NMDA receptor, sigma-1) antitussives [2].

GIRK channel Dopamine D2 receptor VTA neuron Patch-clamp electrophysiology

Adjunctive Therapy in Major Depressive Disorder: RCT Outcomes

In a 6-week randomized, double-blind, placebo-controlled clinical trial of 62 patients with major depressive disorder (MDD), tipepidine (30 mg twice daily) added to citalopram (up to 40 mg/day) produced significantly superior outcomes compared to citalopram plus placebo [1]. The tipepidine group showed greater improvement in HAM-D scores from baseline to all three study time points (P = 0.048) [1]. Remission rates at study endpoint were 53.6% for tipepidine versus 25.0% for placebo (P = 0.029); response-to-treatment rates were 100% versus 75%, respectively (P = 0.005) [1]. Time to remission and time to response were also significantly shorter in the tipepidine group (log-rank P = 0.020 and 0.004) [1]. No significant differences in adverse event frequency were observed [1].

Major depressive disorder Adjunctive therapy Randomized controlled trial Citalopram combination

Pediatric ADHD Safety Profile

In a randomized, double-blind, placebo-controlled trial evaluating tipepidine hibenzate in children and adolescents with attention-deficit/hyperactivity disorder (ADHD), 21 participants were enrolled (11 placebo, 10 tipepidine), with 20 completing the study [1]. There were no serious adverse events reported in either treatment arm [1]. However, the study found no significant difference between groups in ADHD Rating Scale (ADHD-RS) total scores or subscores (inattentive and hyper-impulsive) [1]. While efficacy for ADHD monotherapy was not demonstrated, the absence of serious adverse events in this pediatric population adds to the safety evidence base established since the drug's 1959 Japanese market introduction [1].

ADHD Pediatric safety Tolerability Drug repurposing

Tipepidine Application Scenarios


Respiratory Pharmacology: Anticholinergic Antitussive Studies

For researchers investigating the cholinergic component of cough reflex pathways or bronchial smooth muscle pharmacology, tipepidine offers a distinct experimental tool. Unlike dextromethorphan and noscapine, tipepidine directly inhibits exogenous acetylcholine-induced bronchial contraction at 10–100 μM [1]. This differential activity makes tipepidine the appropriate selection for studies where anticholinergic effects on airway smooth muscle are mechanistically relevant. The concentration range for this effect (10–100 μM) is well-defined and reproducible in isolated tissue preparations [1].

Neuroscience: GIRK Channel and Dopaminergic System Research

Tipepidine serves as a validated pharmacological tool for studying G protein-coupled inwardly rectifying potassium (GIRK) channel modulation in dopaminergic neurons. Its reversible inhibition of dopamine D2 receptor-mediated GIRK currents with an IC50 of 7.0 μM is quantitatively characterized in rat VTA dopamine neurons using patch-clamp electrophysiology [2]. In vivo, acute administration at 20–40 mg/kg (i.p.) increases extracellular dopamine in the nucleus accumbens without producing locomotor sensitization or methamphetamine-like behavioral cross-sensitization [3]. This profile supports tipepidine's use in preclinical studies of mesolimbic dopamine function without the confounding reinforcing effects associated with addictive psychostimulants.

Clinical Psychiatry: Antidepressant Augmentation Investigation

Based on a randomized, double-blind, placebo-controlled trial, tipepidine adjunctive therapy (30 mg twice daily) added to citalopram produced a 53.6% remission rate versus 25.0% with placebo (P = 0.029) and a 100% response rate versus 75% (P = 0.005) over 6 weeks in MDD patients [4]. These data support tipepidine's selection as an investigational agent for clinical studies exploring non-opioid, GIRK-mediated antidepressant augmentation strategies. The established long-term human safety record since 1959 reduces regulatory and safety-related procurement barriers for clinical trial initiation.

Drug Repurposing: Non-Opioid CNS Candidate

For drug repurposing initiatives seeking non-opioid CNS-active compounds with established human safety data, tipepidine presents a compelling candidate. Pediatric ADHD trials demonstrated an absence of serious adverse events in placebo-controlled settings [5]. Preclinical data indicate antidepressant-like effects in the forced swimming test (ACTH-treated rat model) at 10–40 mg/kg i.p. [2]. The compound's unique GIRK inhibitory mechanism (IC50 7.0 μM) and dopamine-elevating effects without behavioral sensitization [3] position it as a differentiated asset for programs targeting depression, ADHD, or obsessive-compulsive disorder indications where non-opioid mechanisms are prioritized.

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